ethyl 5-(6-bromo-1,3-benzodioxol-5-yl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate
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Overview
Description
Ethyl 5-(6-bromo-1,3-benzodioxol-5-yl)-3-oxo-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-diene-11-carboxylate is a complex organic compound that features a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(6-bromo-1,3-benzodioxol-5-yl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate typically involves multiple steps, starting with the bromination of 1,3-benzodioxole-5-carboxaldehyde . The intermediate compounds are then subjected to various coupling reactions, often catalyzed by palladium or copper, to form the tricyclic core . The final step involves esterification to introduce the ethyl carboxylate group .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would be essential to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(6-bromo-1,3-benzodioxol-5-yl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous solution at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium azide in dimethylformamide (DMF) at 50°C.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 5-(6-bromo-1,3-benzodioxol-5-yl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which ethyl 5-(6-bromo-1,3-benzodioxol-5-yl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate exerts its effects involves binding to specific molecular targets, such as tubulin, thereby disrupting microtubule assembly. This disruption leads to cell cycle arrest and apoptosis in cancer cells . The compound’s unique structure allows it to interact with multiple pathways, enhancing its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- 6-(Benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one
Uniqueness
Compared to similar compounds, ethyl 5-(6-bromo-1,3-benzodioxol-5-yl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate stands out due to its tricyclic structure, which provides enhanced stability and specificity in binding to molecular targets. This structural uniqueness contributes to its potential as a versatile therapeutic agent.
Properties
Molecular Formula |
C19H18BrN3O5S |
---|---|
Molecular Weight |
480.3 g/mol |
IUPAC Name |
ethyl 5-(6-bromo-1,3-benzodioxol-5-yl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate |
InChI |
InChI=1S/C19H18BrN3O5S/c1-2-26-19(25)23-4-3-9-14(7-23)29-18-15(9)17(24)21-16(22-18)10-5-12-13(6-11(10)20)28-8-27-12/h5-6,16,22H,2-4,7-8H2,1H3,(H,21,24) |
InChI Key |
YQAHKMNFPCSYQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC5=C(C=C4Br)OCO5 |
Origin of Product |
United States |
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